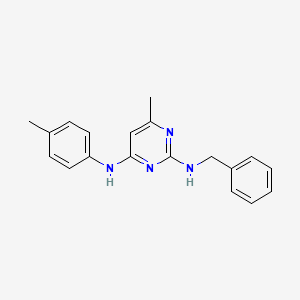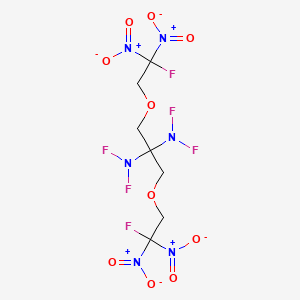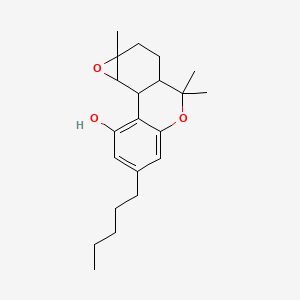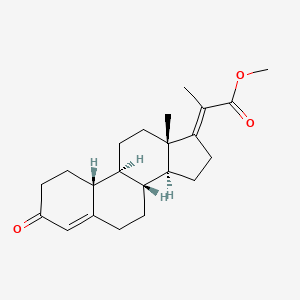
(+-)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride typically involves several steps. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with ethylamine under controlled conditions to form the intermediate product. This intermediate is then reduced using a suitable reducing agent to yield the final compound. The reaction conditions, such as temperature, pH, and solvent, are carefully optimized to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
科学的研究の応用
(±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a neurotransmitter analog.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride involves its interaction with specific molecular targets in biological systems. It acts on neurotransmitter receptors and pathways, modulating their activity and leading to various physiological effects. The compound’s ability to cross the blood-brain barrier makes it particularly interesting for neurological research.
類似化合物との比較
Similar Compounds
Epinephrine: A closely related compound with similar structure and function.
Norepinephrine: Another related compound with significant biological activity.
Dopamine: Shares structural similarities and is a key neurotransmitter in the brain.
Uniqueness
What sets (±)-3,4-Dihydroxy-alpha-((ethylamino)methyl)benzyl alcohol hydrochloride apart is its unique combination of hydroxyl and ethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of great interest in multiple scientific disciplines.
特性
CAS番号 |
3594-85-2 |
|---|---|
分子式 |
C10H16ClNO3 |
分子量 |
233.69 g/mol |
IUPAC名 |
[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-ethylazanium;chloride |
InChI |
InChI=1S/C10H15NO3.ClH/c1-2-11-6-10(14)7-3-4-8(12)9(13)5-7;/h3-5,10-14H,2,6H2,1H3;1H |
InChIキー |
JNQPGUGRMBWONQ-UHFFFAOYSA-N |
正規SMILES |
CC[NH2+]CC(C1=CC(=C(C=C1)O)O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



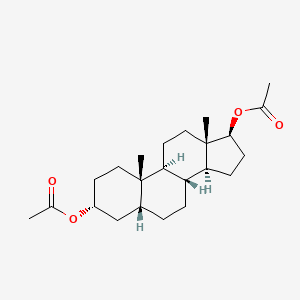
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
